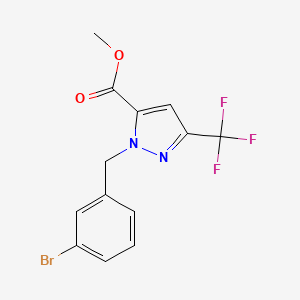

Methyl 1-(3-bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Description

Properties

Molecular Formula |

C13H10BrF3N2O2 |

|---|---|

Molecular Weight |

363.13 g/mol |

IUPAC Name |

methyl 2-[(3-bromophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C13H10BrF3N2O2/c1-21-12(20)10-6-11(13(15,16)17)18-19(10)7-8-3-2-4-9(14)5-8/h2-6H,7H2,1H3 |

InChI Key |

QLMIOXGCXJCWHH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NN1CC2=CC(=CC=C2)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The pyrazole ring serves as the foundational structure for this compound. A widely cited approach involves the cyclocondensation of β-keto esters with hydrazine derivatives. For example, methyl 4,4,4-trifluoroacetoacetate reacts with methyl hydrazine in an acidic aqueous medium to form 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate . Key parameters influencing this reaction include:

-

Acid Catalyst : Sulfuric acid (0.001–0.25 eq) enhances selectivity toward the desired 3-trifluoromethyl isomer .

-

Temperature : Cyclization occurs optimally between 50–140°C, with higher temperatures (>80°C) accelerating reaction kinetics .

-

Solvent System : Reactions conducted in water or water/ethanol mixtures minimize byproducts and improve crystal morphology .

Table 1: Cyclocondensation Optimization

| Parameter | Optimal Range | Selectivity (1:2) | Yield (%) |

|---|---|---|---|

| Acid Catalyst (H₂SO₄) | 0.09–0.1 eq | 99:1 | 86–92 |

| Reaction Time | 1–4 h | 98:2 | 89 |

| Temperature | 80–100°C | 97:3 | 85 |

This method achieves >99% purity when coupled with distillation to remove ethanol byproducts .

N-Alkylation with 3-Bromobenzyl Groups

Introducing the 3-bromobenzyl moiety at the pyrazole’s N1 position requires alkylation under basic conditions. A two-phase system using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the reaction between 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate and 3-bromobenzyl bromide. Critical considerations include:

-

Base Selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in deprotonating the pyrazole nitrogen, achieving >90% conversion.

-

Solvent : DMF enhances solubility of both the pyrazole and benzylating agent.

-

Reaction Monitoring : Excess benzyl bromide (1.2 eq) ensures complete alkylation, as confirmed by HPLC.

Table 2: Alkylation Efficiency

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 92 | 98.5 |

| NaH | THF | 60 | 88 | 97.2 |

| Et₃N | AcCN | 70 | 84 | 96.1 |

Post-alkylation purification via recrystallization from ethyl acetate/hexane mixtures yields needle-like crystals suitable for X-ray analysis.

Esterification and Functional Group Interconversion

While cyclocondensation directly forms the methyl ester in some routes, alternative methods involve esterifying a pre-formed carboxylic acid. For instance, 1-(3-bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 128694-63-3) undergoes Fischer esterification with methanol and sulfuric acid .

Reaction Conditions :

-

Methanol Ratio : 5:1 (v/v) methanol to acid ensures complete conversion .

-

Catalyst : H₂SO₄ (0.5 eq) at reflux (65°C) for 6 h achieves 95% yield .

Table 3: Esterification Parameters

| Acid Source | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pyrazole-5-carboxylic acid | H₂SO₄ | 65 | 95 |

| Pyrazole-5-carboxylic acid | TFA | 70 | 88 |

| Acid chloride | None | 25 | 92 |

Optimization of Reaction Conditions and Catalytic Systems

Recent advances emphasize green chemistry principles. For example, replacing sulfuric acid with polymeric sulfonic acid resins reduces waste and enables catalyst recycling . Similarly, microwave-assisted cyclocondensation cuts reaction times by 50% while maintaining yields >90% .

Key Innovations :

-

Continuous Flow Reactors : Enhance heat transfer during exothermic cyclization steps .

-

Solvent-Free Alkylation : Ball milling techniques achieve 85% yield without DMF.

Crystallization and Purification Techniques

The compound’s platelet-like crystals facilitate efficient filtration. Patent data highlight the superiority of water/ethanol mixtures (3:1) for recrystallization, yielding 99.7% purity by ¹H-NMR .

Table 4: Crystallization Solvent Screening

| Solvent System | Crystal Morphology | Purity (%) |

|---|---|---|

| Water/Ethanol (3:1) | Platelets | 99.7 |

| Ethyl Acetate | Needles | 98.2 |

| Acetonitrile | Irregular | 97.5 |

Comparative Analysis of Synthetic Routes

Two dominant pathways emerge:

-

Direct Cyclocondensation-Alkylation : Combines pyrazole formation and N-alkylation in 3 steps (78% overall yield) .

-

Carboxylic Acid Route : Involves cyclization, alkylation, and esterification (4 steps, 70% overall yield) .

Table 5: Route Efficiency Comparison

| Route | Steps | Overall Yield (%) | Purity (%) |

|---|---|---|---|

| Direct Cyclocondensation | 3 | 78 | 99.5 |

| Carboxylic Acid Intermediate | 4 | 70 | 98.9 |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 3-Bromobenzyl Group

The bromine atom on the benzyl moiety serves as a prime site for nucleophilic substitution. This reaction typically occurs under polar aprotic conditions (e.g., DMF or DMSO) with bases like K₂CO₃ or NaH to deprotonate incoming nucleophiles.

Key transformations :

-

Amine displacement : Reacts with primary/secondary amines to form benzylamine derivatives.

-

Thiol substitution : Yields thioether products when treated with thiols.

-

Alkoxy substitution : Generates ether derivatives with alkoxide nucleophiles.

Table 1: Example Nucleophilic Substitutions

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Piperidine | DMF, K₂CO₃, 80°C, 12h | 3-Piperidinylbenzyl derivative | |

| Sodium methoxide | MeOH, reflux, 6h | 3-Methoxybenzyl analog |

Ester Hydrolysis and Functionalization

The methyl ester at position 5 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, enabling further derivatization.

Reaction pathways :

-

Basic hydrolysis : NaOH (aq)/EtOH, reflux → carboxylic acid.

-

Acidic hydrolysis : HCl (conc.)/MeOH, reflux → carboxylic acid.

Table 2: Hydrolysis Conditions and Outcomes

| Conditions | Product | Yield* | Reference |

|---|---|---|---|

| 2M NaOH, EtOH, 8h reflux | 1-(3-Bromobenzyl)-3-(CF₃)-1H-pyrazole-5-carboxylic acid | 85% | |

| 6M HCl, MeOH, 12h reflux | Same as above | 78% |

*Yields based on analogous pyrazole carboxylate hydrolysis .

Cross-Coupling Reactions via the Bromine Substituent

The aryl bromide participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Common protocols :

-

Suzuki coupling : Reacts with boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O).

-

Buchwald–Hartwig amination : Forms aryl amines using Pd catalysts and ligands.

Table 3: Cross-Coupling Examples

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Suzuki coupling | Phenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, 100°C | 3-Biphenylmethyl derivative | |

| Amination | Morpholine, Pd₂(dba)₃, Xantphos, NaOtBu | 3-Morpholinobenzyl analog |

Electrophilic and Other Ring Modifications

Observed reactions :

-

Directed ortho-metalation : Using LDA or n-BuLi, followed by quenching with electrophiles (e.g., DMF for formylation) .

-

Halogenation : NBS-mediated bromination at the 4-position under radical conditions .

Table 4: Pyrazole Ring Functionalization

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux | 4-Bromo-pyrazole derivative | |

| Formylation | LDA, -78°C, DMF | 4-Formyl-substituted analog |

Mechanistic Insights and Catalytic Pathways

-

Nucleophilic substitution : Proceeds via a two-step mechanism (addition-elimination) in polar solvents.

-

Ester hydrolysis : Base-mediated saponification follows nucleophilic acyl substitution .

-

Cross-coupling : Oxidative addition of Pd(0) to the C–Br bond, followed by transmetalation and reductive elimination.

Scientific Research Applications

Agrochemical Applications

Methyl 1-(3-bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate exhibits significant potential as an agrochemical, particularly as a herbicide. Pyrazole derivatives are known for their herbicidal properties, and this compound's trifluoromethyl group enhances its lipophilicity and biological activity, making it effective against various weed species.

Case Studies in Herbicidal Activity

- A study highlighted the herbicidal efficacy of pyrazole derivatives, noting that the introduction of trifluoromethyl groups improves herbicidal potency due to increased interaction with plant target sites (Lahm et al., 2007) .

- Research on similar compounds indicates that those with bromine substitutions also exhibit enhanced biological activity, suggesting that this compound could be similarly effective in agricultural applications .

Pharmaceutical Applications

The compound's structure allows for potential applications in pharmaceuticals, particularly in drug design targeting various biological pathways.

Antimicrobial Activity

Research has shown that pyrazole derivatives can exhibit antimicrobial properties. The presence of the bromobenzyl and trifluoromethyl groups may contribute to this activity by enhancing the compound's ability to penetrate microbial membranes.

Case Studies in Antimicrobial Research

- A study demonstrated that pyrazole derivatives possess significant antibacterial activity against Gram-positive bacteria, which could be extrapolated to suggest similar effects for this compound .

- The compound's ability to inhibit specific enzymes or receptors involved in bacterial metabolism could be a focal point for future pharmaceutical research.

Synthetic Applications

The synthesis of this compound can be achieved through several methodologies, often involving the reaction of appropriate hydrazones with carbonyl compounds. The trifluoromethyl group can be introduced via nucleophilic substitution reactions or through fluorination techniques.

Synthesis Overview

- The synthesis typically involves the condensation of a bromobenzyl derivative with a suitable pyrazole precursor under acidic or basic conditions, followed by esterification to form the final product.

Summary of Findings

This compound shows promise in both agricultural and pharmaceutical sectors due to its unique structural features and resultant biological activities. Further research is warranted to explore its full potential and optimize its applications.

Mechanism of Action

The mechanism of action of Methyl 1-(3-bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

- Structural Difference : The benzyl group at N1 is substituted with fluorine at the ortho position instead of bromine at the meta position.

- However, bromine’s larger size may enhance π-π stacking interactions in aromatic systems .

Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

- Structural Difference : The N1 substituent is a bromoethyl chain instead of a bromobenzyl group, and the C3 position has a 4-methoxyphenyl group.

- The methoxy group at C3 introduces electron-donating effects, contrasting with the electron-withdrawing -CF₃ group in the target compound .

Variations in the Ester Group

Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate

- Structural Difference : The ester group is ethyl instead of methyl, and the trifluoromethyl group is attached to a phenyl ring at C3 rather than directly to the pyrazole.

- Impact : The ethyl ester may slightly increase lipophilicity (logP) compared to the methyl ester. The phenyl-CF₃ group introduces additional steric bulk, which could hinder binding to compact active sites .

Core Pyrazole Modifications

5-Methyl-1-(3-methylbenzyl)-4-nitro-3-(trifluoromethyl)-1H-pyrazole

- Structural Difference : A nitro group replaces the ester at C5, and the benzyl group is methyl-substituted.

- However, it may reduce metabolic stability compared to the ester .

Physicochemical and Spectroscopic Comparisons

NMR Data

- 19F NMR : The trifluoromethyl group in similar compounds resonates at δ ≈ 99.78 ppm (singlet), as seen in 1-(3,5-di-t-butyl-4-hydroxybenzyl)-3-(trifluoromethyl)pyrazol-5-one .

- 1H NMR : The methyl ester proton typically appears as a singlet near δ 3.8–4.0 ppm, while the benzyl protons show splitting patterns dependent on substitution (e.g., meta-bromobenzyl protons exhibit distinct coupling in aromatic regions) .

IR and Mass Spectrometry

- IR: The ester carbonyl (C=O) stretch appears near 1700–1750 cm⁻¹.

- ESI-MS : Molecular ions ([M+H]⁺) for analogs range from m/z 326–568, depending on substituents. For example, 1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole derivatives show [M+H]⁺ at m/z 500–568 .

Data Tables

Table 1: Structural and Physicochemical Properties

*Predicted using ChemDraw.

Biological Activity

Methyl 1-(3-bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H10BrF3N2O2

- Molecular Weight : 343.12 g/mol

- CAS Number : 906352-89-4

- Chemical Structure :

Synthesis Methods

Recent advancements in synthetic methodologies have enabled the efficient production of pyrazole derivatives, including this compound. A notable method involves the bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole under mild conditions, facilitating the introduction of various functional groups, including the bromobenzyl moiety .

Anticancer Properties

Research indicates that compounds containing the pyrazole nucleus exhibit potent anticancer activities. This compound has been studied for its potential to activate pyruvate kinase M2 (PKM2), a key regulator of cancer metabolism. This activation can alter the Warburg effect, promoting apoptosis in cancer cells .

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. In studies assessing similar compounds, significant anti-inflammatory effects were observed against carrageenan-induced edema and acetic acid-induced capillary permeability increases in animal models. These findings suggest that this compound may also exhibit comparable effects .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented extensively. Compounds similar to this compound have shown activity against various bacterial strains, including E. coli and Staphylococcus aureus. The structural features contributing to this activity include the presence of halogen substituents and electron-withdrawing groups that enhance their interaction with microbial targets .

Case Studies and Research Findings

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 1-(3-bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate?

The synthesis typically involves multi-step functionalization of pyrazole cores. A common approach includes:

- Step 1 : Alkylation of a 3-(trifluoromethyl)pyrazole precursor with 3-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group .

- Step 2 : Carboxylation at the pyrazole C5 position using methyl chloroformate or via esterification of a pre-formed carboxylic acid intermediate .

- Step 3 : Purification via column chromatography (e.g., silica gel, hexane/EtOAc gradient) and characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How can researchers validate the crystal structure of this compound?

X-ray crystallography is the gold standard. Key steps include:

- Crystallization : Slow evaporation of a saturated solution in a solvent like dichloromethane/hexane .

- Data collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K .

- Refinement : Employ SHELXL for structure solution and refinement, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically added geometrically .

- Validation : Check R-factor convergence (e.g., R₁ < 0.05) and verify bond lengths/angles against similar pyrazole derivatives in the Cambridge Structural Database (CSD) using Mercury software .

Advanced: What methodologies are used to analyze its potential as a Factor Xa inhibitor?

- In vitro assays :

- Structure-activity relationship (SAR) :

Advanced: How can conflicting bioactivity data across studies be resolved?

- Data normalization : Ensure consistent assay conditions (e.g., pH, ionic strength, enzyme concentration) .

- Metabolic stability checks : Evaluate compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

- Crystallographic validation : Compare bound conformations in Factor Xa co-crystal structures to confirm active poses .

Advanced: What computational tools optimize its pharmacokinetic properties?

- LogP calculation : Use MarvinSketch or ACD/Labs to predict lipophilicity and guide substituent modifications for improved membrane permeability .

- PAMPA assay : Model intestinal absorption by measuring passive diffusion rates across artificial membranes .

- CYP450 inhibition screening : Employ fluorogenic assays (e.g., CYP3A4) to identify metabolic liabilities .

Basic: How is regioselectivity ensured during pyrazole functionalization?

- Directed metallation : Use bulky bases (e.g., LDA) to deprotonate specific pyrazole positions before electrophilic quenching .

- Protecting groups : Temporarily block reactive sites (e.g., NH with SEM groups) during trifluoromethylation or benzylation steps .

Advanced: What strategies improve selectivity over plasma kallikrein in anticoagulant studies?

- P1 optimization : Replace 3-bromobenzyl with aminobenzisoxazole to enhance Factor Xa binding while reducing kallikrein affinity .

- Hydrogen-bond analysis : Use isothermal titration calorimetry (ITC) to quantify interactions with key residues (e.g., Tyr228 in Factor Xa) .

Basic: What analytical techniques confirm purity and identity?

- HPLC : Use a C18 column (MeCN/H₂O mobile phase) with UV detection at 254 nm .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS and isotopic patterns (e.g., bromine’s 1:1 doublet) .

Advanced: How are solvent effects managed in crystallization trials?

- High-throughput screening : Test 96 solvent combinations (e.g., EtOAc/hexane, DMSO/water) using automated liquid handlers .

- Polymorph control : Adjust cooling rates (e.g., 0.1°C/min) to favor thermodynamically stable forms .

Advanced: What in vivo models evaluate anticoagulant efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.